3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane
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Overview
Description
3-(Pyrazin-2-yloxy)-1-azabicyclo[222]octane is a bicyclic compound that features a pyrazine ring attached to an azabicyclo[222]octane framework
Mechanism of Action
Target of Action
It is known that this compound is a bioisostere of the phenyl ring, which is a basic structural element in chemistry .
Mode of Action
It is known that this compound is used as a bioisostere of the phenyl ring, which suggests that it may interact with its targets in a similar manner to compounds containing a phenyl ring .
Biochemical Pathways
It is known that this compound is a bioisostere of the phenyl ring, which is a common structural motif in natural products and bioactive compounds . Therefore, it is plausible that this compound may affect similar biochemical pathways as these compounds.
Pharmacokinetics
It is known that this compound is a bioisostere of the phenyl ring, which suggests that it may have similar pharmacokinetic properties to compounds containing a phenyl ring .
Result of Action
It is known that this compound is a bioisostere of the phenyl ring, which suggests that it may have similar effects to compounds containing a phenyl ring .
Action Environment
It is known that this compound is a bioisostere of the phenyl ring, which suggests that it may be influenced by similar environmental factors as compounds containing a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane typically involves the reaction of pyrazine derivatives with azabicyclo[2.2.2]octane precursors. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a suitable azabicyclo[2.2.2]octane precursor under basic conditions . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Bicyclo[2.2.2]octene: Used in the synthesis of propellanes and other complex structures.
Uniqueness
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane is unique due to its combination of a pyrazine ring and an azabicyclo[2.2.2]octane framework. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-pyrazin-2-yloxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOUJRJXRSRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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